molecular formula C11H19NO5 B1469541 (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid CAS No. 1273567-44-4

(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

Cat. No.: B1469541
CAS No.: 1273567-44-4
M. Wt: 245.27 g/mol
InChI Key: YGITYLFOIAYYJU-QMMMGPOBSA-N
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Description

(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS: 1273567-44-4) is a chiral, Boc-protected amino acid derivative with a seven-membered oxazepane ring containing one oxygen and one nitrogen atom. Its molecular formula is C₁₁H₁₉NO₅, molecular weight 245.27 g/mol, and it is characterized by an (S)-configuration at the second carbon . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes such as peptide coupling. The compound is primarily utilized in research settings for drug discovery and organic synthesis, with purity exceeding 95% and recommended storage at -20°C to -80°C to prevent degradation .

Properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGITYLFOIAYYJU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273567-44-4
Record name (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
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Biochemical Analysis

Biochemical Properties

(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. The tert-butoxycarbonyl group serves as a protective moiety, preventing unwanted reactions during synthesis. This compound is often used in the synthesis of dipeptides, where it interacts with coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation. The interactions between this compound and these biomolecules are crucial for the successful synthesis of complex peptides and proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the tert-butoxycarbonyl group can protect amino acids during peptide synthesis, ensuring that the desired peptide sequence is obtained without interference from other cellular processes. This protection is essential for maintaining the integrity of the synthesized peptides and their subsequent biological activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The tert-butoxycarbonyl group is known to undergo deprotection under acidic conditions, leading to the formation of the free amino acid. This deprotection process is facilitated by the resonance stabilization of the carbonyl oxygen, which allows for the cleavage of the tert-butyl group. The resulting free amino acid can then participate in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH. Over time, the tert-butoxycarbonyl group may undergo deprotection, leading to the formation of the free amino acid. Long-term studies have shown that the stability of this compound is crucial for maintaining its effectiveness in biochemical reactions.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

(a) Enantiomeric Pair: (R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic Acid

The (R)-enantiomer (Ref: 10-F469365) shares identical molecular formula and functional groups but differs in stereochemistry at the second carbon. This enantiomeric distinction critically impacts biological activity, as chiral centers influence binding affinity to enzymes or receptors. For example, the (S)-form may exhibit preferential interactions in asymmetric catalysis or medicinal chemistry applications, while the (R)-form could display reduced efficacy or unintended side effects .

(b) Linear Amino Acid Derivatives: (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid Hydrochloride

This compound lacks the oxazepane ring, instead featuring a linear backbone with a substituted phenyl group. However, the oxazepane ring in the target compound offers unique flexibility, which may improve pharmacokinetic properties like metabolic stability .

(c) Six-Membered Ring Analogues: Piperidine and Morpholine Derivatives

Piperidine (six-membered, one nitrogen) and morpholine (six-membered, one oxygen, one nitrogen) derivatives exhibit distinct ring-puckering dynamics compared to oxazepane. For instance, Boc-protected piperidine-2-carboxylic acid derivatives are less conformationally flexible, which may limit their utility in drug design .

Functional Group and Reactivity Comparisons

(a) Boc vs. Alternative Protecting Groups (Fmoc, Cbz)
  • Boc Group : Removed under acidic conditions (e.g., trifluoroacetic acid), making it ideal for orthogonal protection strategies in solid-phase peptide synthesis.
  • Fmoc Group : Cleaved via basic conditions (e.g., piperidine), offering compatibility with acid-sensitive substrates.
  • Cbz Group: Requires hydrogenolysis, limiting its use in hydrogenation-sensitive contexts. The Boc group in the target compound provides stability in basic environments, distinguishing it from Fmoc-protected analogues .

Physicochemical Properties

Property (S)-4-(Boc)-Oxazepane-2-carboxylic Acid (R)-Enantiomer Linear Phenyl Derivative Boc-Piperidine-2-carboxylic Acid
Molecular Weight 245.27 g/mol 245.27 g/mol ~280 g/mol (HCl salt) ~215 g/mol
Solubility Soluble in DMSO, methanol Similar to (S)-form Higher aqueous solubility Moderate in organic solvents
Storage Conditions -20°C to -80°C -20°C to -80°C Room temperature (stable) -20°C
Key Application Peptide synthesis, chiral intermediates Research applications Neurotransmitter studies Organic synthesis
Safety (Hazard Codes) H302, H315, H319, H335 Likely similar H318 (eye damage) H312, H332

Preparation Methods

Starting Material

  • Methyl (2R)-glycidate : This chiral epoxide derivative serves as the starting point, providing the stereochemical foundation for the final product.

Key Step: Lipase-Catalyzed Regioselective Lactamization

  • The amino diester intermediate undergoes a regioselective lactamization catalyzed by lipase enzymes.
  • This enzymatic step converts the amino diester into a seven-membered lactam ring with high regioselectivity and stereochemical fidelity.
  • The reaction is performed using SpinChem® rotating bed reactor technology, which facilitates enzyme recycling and simplifies work-up procedures.
  • This biocatalytic approach offers advantages over conventional chemical lactamization by enhancing selectivity and operational sustainability.

N-Boc Protection

  • Following lactam formation, the nitrogen atom of the lactam is protected using the tert-butoxycarbonyl (Boc) group.
  • This step stabilizes the molecule for subsequent transformations and prevents undesired side reactions.

Chemoselective Borane Reduction

  • The lactam moiety is selectively reduced using borane reagents.
  • This chemoselective reduction converts the lactam carbonyl to a corresponding amine or alcohol derivative as an intermediate step.
  • The reduction is controlled to avoid affecting other sensitive functionalities in the molecule.

Hydrolysis to Final Acid

  • The final step involves hydrolysis mediated by lithium bromide (LiBr) and triethylamine (Et3N) in wet acetonitrile.
  • This step converts ester intermediates into the target carboxylic acid functionality, yielding (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid.
  • The hydrolysis conditions are optimized to maintain stereochemical integrity and maximize yield.

Summary of Synthetic Steps and Yields

Step Number Reaction Description Key Reagents/Conditions Outcome/Yield
1 Starting from methyl (2R)-glycidate - Chiral epoxide precursor
2 Amino diester formation Amino group introduction Intermediate amino diester
3 Lipase-catalyzed regioselective lactamization Lipase enzyme, SpinChem rotating bed Seven-membered lactam (regioselective)
4 N-Boc protection Boc anhydride or equivalent N-Boc protected lactam
5 Chemoselective borane reduction Borane reagent Reduced lactam intermediate
6 Hydrolysis LiBr, Et3N, wet acetonitrile Target carboxylic acid
Overall Multi-step synthesis Seven steps total 39% overall yield

Research Findings and Methodological Insights

  • The enzymatic lactamization is the pivotal step, providing regioselectivity and stereoselectivity that are difficult to achieve with purely chemical methods.
  • Using SpinChem rotating bed reactor technology enhances the sustainability of the process by enabling enzyme reuse and simplifying purification.
  • Protective group strategies such as Boc protection are critical for controlling reactivity during multi-step synthesis.
  • The chemoselective borane reduction allows selective functional group modification without compromising other sensitive groups.
  • Hydrolysis conditions are finely tuned to preserve stereochemistry and maximize final yield.
  • The overall synthetic route balances complexity and efficiency, making it suitable for preparative-scale synthesis in research and industrial settings.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H NMR (δ 1.4 ppm for Boc tert-butyl group) and 13C NMR (δ 80 ppm for Boc carbonyl) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C11H19NO5: 245.27 g/mol) .
  • Infrared Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (Boc C-O) .

How can contradictions in reported biological activity data be resolved?

Advanced Research Question
Discrepancies in bioactivity often arise from:

  • Purity Variability : Ensure ≥98% purity via HPLC (UV detection at 210–254 nm) and quantify impurities (e.g., de-Boc byproducts) .
  • Assay Conditions : Standardize cell-based assays for pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize false positives .
  • Stereochemical Integrity : Verify enantiomeric excess (ee) using chiral methods, as racemization under acidic/basic conditions may alter activity .

What strategies mitigate challenges in crystallizing this compound for structural studies?

Advanced Research Question
Crystallization hurdles include low melting points and hygroscopicity. Solutions:

  • Solvent Screening : Use mixed solvents (e.g., DCM/pentane) for slow vapor diffusion.
  • Cryoprotection : Flash-cool crystals in liquid nitrogen with 20% glycerol to prevent ice formation.
  • Data Collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å) and SHELXE for experimental phasing .

How does the Boc group influence reactivity in downstream derivatization?

Advanced Research Question
The Boc group:

  • Stability : Resists basic and nucleophilic conditions but cleaves under acidic media (e.g., TFA/DCM) to regenerate the amine .
  • Steric Effects : Hinders nucleophilic attack at the oxazepane nitrogen, directing reactivity to the carboxylic acid moiety for amide coupling (e.g., EDC/HOBt) .

What computational tools predict the compound’s interaction with biological targets?

Advanced Research Question

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite with target receptors (e.g., GPCRs or enzymes) to model binding poses.
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics refine electronic interactions at active sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Reactant of Route 2
(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

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